molecular formula C₉H₁₄O₇ B1140408 Allyl D-Glucuronate CAS No. 188717-04-6

Allyl D-Glucuronate

Cat. No.: B1140408
CAS No.: 188717-04-6
M. Wt: 234.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl D-Glucuronate is a chemical compound with the molecular formula C₉H₁₄O₇ and a molecular weight of 234.20 g/mol . It is primarily used in the synthesis of 1 β-O-acyl glucuronides . These glucuronides are important metabolites in drug metabolism and are known for their role in detoxification processes in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl D-Glucuronate can be synthesized through the esterification of D-glucuronic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyl D-Glucuronate is widely used in scientific research due to its role in the synthesis of 1 β-O-acyl glucuronides. These glucuronides are crucial in studying drug metabolism and detoxification pathways in the liver. They are also used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .

In biology and medicine, this compound is used to investigate the mechanisms of glucuronidation, a process where glucuronic acid is added to substances to increase their solubility and facilitate excretion. This compound is also employed in the synthesis of complex carbohydrates and glycoconjugates, which are important in cell signaling and molecular recognition processes .

Comparison with Similar Compounds

  • Methyl D-Glucuronate
  • Ethyl D-Glucuronate
  • Propyl D-Glucuronate

Comparison: Allyl D-Glucuronate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group allows for additional chemical transformations such as epoxidation and nucleophilic substitution, making this compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHSXHTCHCXAT-YTWDBIDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.